

CAS 52601-70-4: Free Base vs. Hydrochloride Salt Technical Guide

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Compound of Interest

Compound Name: 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11912131

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Executive Summary

CAS 52601-70-4 refers specifically to 8-Methyl-1,2,3,4-tetrahydroquinoline in its free base form. [1] It is a bicyclic amine intermediate used extensively in the synthesis of pharmaceutical scaffolds (e.g., argatroban analogs, virally active agents) and agrochemicals.

The Hydrochloride Salt (often assigned CAS 878794-00-4 or referred to simply as the HCl salt) is the protonated, crystalline form utilized to improve solubility, stability, and handling properties during drug development and formulation.

Key Distinction: The free base is a lipophilic liquid prone to oxidation, serving as the primary reactant in nucleophilic substitutions. The HCl salt is a hydrophilic solid, preferred for storage, purification, and aqueous formulations.

Physicochemical Comparison

The choice between the free base and the salt dictates the experimental setup. The following data consolidates the fundamental differences.

Comparative Properties Table

Feature	Free Base (CAS 52601-70-4)	Hydrochloride Salt (CAS 878794-00-4)
Molecular Formula	C ₁₀ H ₁₃ N	C ₁₀ H ₁₃ N[2] · HCl
Molecular Weight	147.22 g/mol	183.68 g/mol
Physical State	Viscous Liquid / Low-melting solid	Crystalline Solid
Boiling/Melting Point	BP: ~255°C (760 mmHg)	MP: >170°C (Decomposes)
Water Solubility	Poor (< 1 mg/mL)	High (> 50 mg/mL)
Organic Solubility	Soluble in DCM, EtOAc, Toluene	Limited (Soluble in MeOH, DMSO)
pH (1% Solution)	Basic (~9.0 - 10.0)	Acidic (~4.0 - 5.0)
Stability	Prone to N-oxidation; light sensitive	Chemically stable; hygroscopic
Primary Role	Nucleophile in synthesis	Stable storage form; API candidate



Technical Insight: The free base possesses a lone pair on the nitrogen atom, making it susceptible to oxidation (forming N-oxides) upon prolonged exposure to air. The HCl salt protonates this nitrogen, effectively "locking" the lone pair and preventing oxidative degradation.

Synthesis and Interconversion Protocols

Understanding the interconversion between these forms is critical for process chemists. The free base is required for reactions (e.g., alkylation, acylation), while the salt is used for purification.

Workflow Visualization

The following diagram illustrates the reversible conversion pathway and the synthesis from the aromatic precursor.



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Caption: Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline and reversible salt formation.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To isolate a stable, crystalline solid from the crude reaction mixture.

- **Dissolution:** Dissolve 10.0 g (68 mmol) of crude 8-Methyl-1,2,3,4-tetrahydroquinoline (Free Base) in 50 mL of anhydrous diethyl ether or ethyl acetate.
- **Acidification:** Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in dioxane (or bubble dry HCl gas) until the pH reaches ~2.0.
 - **Observation:** A white to off-white precipitate should form immediately.
- **Isolation:** Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid under vacuum.
- **Washing:** Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove non-basic impurities.
- **Drying:** Dry the solid in a vacuum oven at 40°C for 6 hours.
 - **Yield:** Typically 85–95%.

Protocol B: Regeneration of Free Base from HCl Salt

Objective: To liberate the reactive amine for a subsequent nucleophilic substitution reaction.

- Suspension: Suspend 5.0 g of the HCl salt in 50 mL of Dichloromethane (DCM).
- Neutralization: Add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO_3) or 1M NaOH.
- Extraction: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form. Separate the organic (DCM) layer.
- Re-extraction: Extract the aqueous layer once more with 20 mL DCM.
- Drying & Concentration: Combine organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure (rotary evaporator).
 - Result: Viscous, pale yellow oil (Free Base) ready for immediate use.

Pharmacokinetics & Formulation Implications[3][4] [5]

In drug development, the form of the molecule dictates its bioavailability and route of administration.

Bioavailability and Solubility[3][6]

- Free Base: Due to high lipophilicity ($\log P \sim 2.5$), the free base passes easily through cell membranes but has poor gastric solubility. It is suitable for soft-gel capsule formulations or oil-based depots.
- HCl Salt: The ionic nature significantly enhances dissolution in the gastric environment (pH 1.2), improving oral bioavailability (AUC) for immediate-release solid dosage forms (tablets).

Stability in Formulation

The secondary amine in the tetrahydroquinoline ring is a structural alert for stability.

- Maillard Reaction: The free base can react with reducing sugars (e.g., lactose) in excipients, causing browning/degradation.

- Salt Selection: The HCl salt mitigates this nucleophilicity, making it compatible with a wider range of excipients.

Analytical Identification

Distinguishing the two forms requires specific analytical techniques.

Method	Free Base Signature	HCl Salt Signature
¹ H NMR (CDCl ₃)	Chemical shifts for protons alpha to Nitrogen appear upfield (~3.3 ppm). Broad NH peak.	Alpha-protons shift downfield (~3.6-3.8 ppm) due to deshielding by positive charge.
Elemental Analysis	Matches C ₁₀ H ₁₃ N	Shows presence of Chlorine (Cl).
X-Ray Diffraction (XRD)	Amorphous halo (if liquid/oil)	Distinct crystalline Bragg peaks.
HPLC	Retention time is identical if the mobile phase is buffered.	Note: In unbuffered systems, the salt may elute earlier.

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